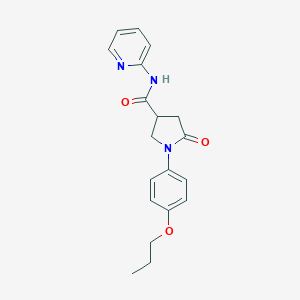![molecular formula C19H24N2O4S B426393 N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide](/img/structure/B426393.png)
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sec-butyl group, an ethoxyphenyl group, and a sulfonyl amide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with sec-butylamine to form the corresponding sulfonamide. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
N-sec-butyl-4-chloro-benzamide: Similar structure but with a chloro group instead of the ethoxyphenyl group.
N-butyl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide: Contains a quinoline ring and a similar sulfonyl amide linkage.
Uniqueness: N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C19H24N2O4S |
|---|---|
Poids moléculaire |
376.5g/mol |
Nom IUPAC |
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H24N2O4S/c1-4-14(3)20-19(22)17-8-6-7-9-18(17)21-26(23,24)16-12-10-15(11-13-16)25-5-2/h6-14,21H,4-5H2,1-3H3,(H,20,22) |
Clé InChI |
NBVFMPOWRMVMRD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC |
SMILES canonique |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-propyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426310.png)

![2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B426315.png)
![N-(4-chlorobenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426320.png)


![2-[(2-Methylphenyl)amino]-2-oxoethyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B426325.png)
![N-allyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B426326.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426329.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B426330.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-iodophenyl)acetamide](/img/structure/B426332.png)
![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B426333.png)
